molecular formula C14H10Cl3N3O3 B5152026 N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide

N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No. B5152026
M. Wt: 374.6 g/mol
InChI Key: BZYFEIVPAGFONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide (PTIO) is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. PTIO is a nitric oxide (NO) scavenger that can be used to study the physiological and biochemical effects of NO in various biological systems.

Mechanism of Action

N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide acts as a NO scavenger by reacting with NO to form a stable nitroxide radical. This reaction prevents NO from reacting with other molecules and causing tissue damage. N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide can also be used to study the effects of NO on various biological systems by selectively removing excess NO.
Biochemical and Physiological Effects:
N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in various biological systems. For example, N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide has been shown to reduce the production of reactive oxygen species (ROS) in endothelial cells and protect against oxidative stress. N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to reduce blood pressure in animal models of hypertension and improve endothelial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide in lab experiments is its ability to selectively remove excess NO and study its effects on various biological systems. However, N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide has some limitations, including its potential toxicity at high concentrations and its ability to scavenge other reactive species in addition to NO.

Future Directions

There are several future directions for research on N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide. One area of research is the development of new NO scavengers with improved selectivity and efficacy. Another area of research is the use of N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide in the treatment of various diseases, including hypertension, ischemia-reperfusion injury, and neurodegenerative diseases. Additionally, the use of N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide in combination with other drugs or therapies may provide new treatment options for various diseases.

Synthesis Methods

N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide can be synthesized by reacting 2,4,5-trichlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminopyridine to form the pyridinylamide intermediate. This intermediate is then reacted with isocyanate to form N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide.

Scientific Research Applications

N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide has been extensively used in scientific research to study the physiological and biochemical effects of NO. NO is a signaling molecule that plays a critical role in various biological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide can be used to scavenge excess NO and study its effects on various biological systems.

properties

IUPAC Name

N-(pyridin-2-ylcarbamoyl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3N3O3/c15-8-5-10(17)11(6-9(8)16)23-7-13(21)20-14(22)19-12-3-1-2-4-18-12/h1-6H,7H2,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYFEIVPAGFONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylcarbamoyl)-2-(2,4,5-trichlorophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.